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Compound of Interest

5-Methoxyindole-3-
Compound Name:
carboxaldehyde

Cat. No.: B080102

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure,
analysis, and biological significance of 5-Methoxyindole-3-carboxaldehyde. This key organic
intermediate serves as a versatile building block in the synthesis of a wide range of biologically
active molecules, demonstrating its importance in pharmaceutical and medicinal chemistry.

Chemical Structure and Identification

5-Methoxyindole-3-carboxaldehyde possesses a bicyclic indole core, substituted with a
methoxy group at the 5-position and a carboxaldehyde group at the 3-position. This substitution
pattern is crucial for its reactivity and its utility as a precursor in various synthetic

transformations.
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Identifier Value

IUPAC Name 5-methoxy-1H-indole-3-carbaldehyde[1]
3-Formyl-5-methoxyindole, 5-Methoxyindolyl-3-

Synonyms
aldehyde[2]

CAS Number 10601-19-1[2]

Molecular Formula C10H9NO2[2]

Molecular Weight 175.18 g/mol

Physicochemical Properties

Property Value Reference

Yellowish to reddish crystalline

Appearance [2]
powder

Melting Point 179-183 °C

Purity >99% (by HPLC)

Spectroscopic Analysis

The structural elucidation of 5-Methoxyindole-3-carboxaldehyde is confirmed through various
spectroscopic techniques. Below is a summary of the expected analytical data.

'H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic, aldehydic, and
methoxy protons.
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Chemical Shift (6, ppm) Multiplicity Assighment
~9.9 s -CHO
~8.2 S H-2
Aromatic protons (H-4, H-6, H-
~7.2-7.8 m
7)
~3.8 s -OCHs
~8.3 brs N-H

3C NMR Spectroscopy

The carbon NMR spectrum shows distinct peaks for the carbonyl, aromatic, and methoxy

carbons.

Chemical Shift (6, ppm)

Assignment

~185 C=0 (aldehyde)

~156 C-5 (aromatic, attached to -OCHs)
~138 C-7a (aromatic)

~132 C-3a (aromatic)

~125 C-2 (aromatic)

~117 C-3 (aromatic)

~113 C-6 (aromatic)

~101 C-4 (aromatic)

~55 -OCHs

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional

groups present in the molecule.
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Wavenumber (cm~?) Vibration

~3300 N-H stretch

~2850, ~2750 C-H stretch (aldehyde)
~1650 C=0 stretch (aldehyde)
~1600, ~1480 C=C stretch (aromatic)
~1250 C-O stretch (methoxy)

Mass Spectrometry

Electron impact mass spectrometry (EI-MS) of 5-Methoxyindole-3-carboxaldehyde would be
expected to show a molecular ion peak (M*) at m/z 175. The fragmentation pattern would likely
involve the loss of the formyl group (CHO, 29 Da) leading to a fragment at m/z 146, and
subsequent fragmentation of the indole ring.

Experimental Protocols
Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a common and efficient method for the formylation of electron-
rich heterocycles like 5-methoxyindole.

Materials:

o 5-Methoxyindole

e Phosphorus oxychloride (POCIs)

e N,N-Dimethylformamide (DMF)

¢ Dichloromethane (DCM)

» Saturated sodium bicarbonate solution

e Anhydrous sodium sulfate
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 Silica gel for column chromatography
» Hexane and Ethyl Acetate for elution
Procedure:

 In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-
dimethylformamide (DMF) to 0 °C in an ice bath.

e Slowly add phosphorus oxychloride (POCIs3) dropwise to the cooled DMF with stirring. The
Vilsmeier reagent will form in situ.

o Dissolve 5-methoxyindole in a minimal amount of DMF.
e Add the 5-methoxyindole solution dropwise to the Vilsmeier reagent at 0 °C.

 After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 2-4 hours.

e Pour the reaction mixture into a beaker of crushed ice and stir until the ice has melted.

o Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the
pH is approximately 7-8.

o Extract the aqueous mixture with dichloromethane (3 x 50 mL).
o Combine the organic layers and wash with brine (2 x 30 mL).

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain the crude product.

» Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate
gradient to yield pure 5-Methoxyindole-3-carboxaldehyde.
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Synthesis of 5-Methoxyindole-3-carboxaldehyde via the Vilsmeier-Haack Reaction.

HPLC Analysis for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the
purity of 5-Methoxyindole-3-carboxaldehyde.

Instrumentation and Conditions:

HPLC System: A standard HPLC system with a UV detector.

e Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 um patrticle size).
» Mobile Phase A: 0.1% Formic acid in Water.

o Mobile Phase B: 0.1% Formic acid in Acetonitrile.

o Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

e Flow Rate: 1.0 mL/min.

o Detection Wavelength: 254 nm.

* Injection Volume: 10 pL.

Procedure:
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e Prepare a stock solution of 5-Methoxyindole-3-carboxaldehyde in acetonitrile at a
concentration of 1 mg/mL.

o Prepare a series of calibration standards by diluting the stock solution.

e Equilibrate the HPLC column with the initial mobile phase conditions for at least 15 minutes.
* Inject the standards and the sample solution.

o Monitor the chromatogram and determine the retention time and peak area of the analyte.

o Calculate the purity of the sample based on the peak area percentage.

Sample Preparation | HPLC System

UV Detection |
(Dissolve in Acetonitrile) “1 (c18 column) (254 nm)

\4

Click to download full resolution via product page

Workflow for HPLC Purity Analysis.

Biological Significance and Signaling Pathways

5-Methoxyindole-3-carboxaldehyde serves as a crucial starting material for the synthesis of
various compounds with significant biological activities, including potential anticancer and anti-
inflammatory agents.[3] Derivatives of indole-3-carboxaldehyde have been shown to modulate
key cellular signaling pathways implicated in cancer progression.

Inhibition of the NF-kB Signaling Pathway

The NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is
a critical regulator of inflammation, cell survival, and proliferation. Its aberrant activation is a
hallmark of many cancers. Indole derivatives have been shown to inhibit this pathway.[4][5]

The inhibitory mechanism often involves the prevention of the degradation of IkBa, the
inhibitory protein of NF-kB. This keeps NF-kB sequestered in the cytoplasm, preventing its
translocation to the nucleus and the subsequent transcription of pro-inflammatory and anti-
apoptotic genes.
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Inhibition of the NF-kB Signaling Pathway by Indole Derivatives.
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Tryptophan Dioxygenase (TDO) Inhibition

5-Methoxyindole-3-carboxaldehyde is a reactant in the synthesis of tryptophan dioxygenase
(TDO) inhibitors, which are being investigated as potential anticancer immunomodulators. TDO
Is an enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of
tryptophan metabolism.[6]

In the tumor microenvironment, increased TDO activity leads to the depletion of tryptophan, an
essential amino acid for T-cell function, and the accumulation of kynurenine, which has
immunosuppressive effects.[6] By inhibiting TDO, the immunosuppressive environment can be
reversed, allowing for a more effective anti-tumor immune response.

TDO Inhibitor
Tryptophan (derived from 5-Methoxyindole-3-carboxaldehyde)
,r’//’/’ :
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(T-cell dysfunction)

Click to download full resolution via product page
Mechanism of Tryptophan Dioxygenase (TDO) Inhibition.

Conclusion

5-Methoxyindole-3-carboxaldehyde is a molecule of significant interest to the scientific
community, particularly in the fields of organic synthesis and drug discovery. Its well-defined
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chemical structure and reactivity, coupled with the diverse biological activities of its derivatives,
make it a valuable tool for developing novel therapeutic agents. This guide provides a
foundational understanding of its chemical and analytical properties, as well as its potential
applications in targeting critical cellular signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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